![molecular formula C13H8ClFN2O2S B1452045 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine CAS No. 1228665-75-5](/img/structure/B1452045.png)
4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine
Übersicht
Beschreibung
“4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” is a complex organic compound. It contains a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyridine ring. The compound is substituted with chloro and fluoro groups at the 4th and 5th positions respectively, and a phenylsulfonyl group at the 1st position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrrolopyridine core, followed by the introduction of the chloro, fluoro, and phenylsulfonyl substituents. The exact methods would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolopyridine core, with the various substituents attached at the specified positions. Techniques such as NMR spectroscopy and X-ray crystallography could be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-withdrawing nature of the chloro, fluoro, and phenylsulfonyl groups. These groups could potentially make the compound more reactive towards nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the nature of its substituents. For example, the presence of the chloro and fluoro groups could potentially increase its lipophilicity, affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Molecular Conformations and Hydrogen Bonding
Research on closely related compounds to 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine has revealed insights into their molecular conformations and hydrogen bonding. These compounds exhibit unique molecular conformations and are linked by different types of hydrogen bonds, which could be significant in understanding the behavior of similar compounds (Sagar et al., 2017).
Synthesis Methods
Research has also been focused on the synthesis of related compounds, highlighting methods for achieving regioselective fluorination. These methods are critical for the precise and efficient production of these compounds, which may have various applications in medicinal and materials chemistry (Thibault et al., 2003).
Characterization and Reactivity Studies
Studies on compounds similar to 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine have focused on their synthesis, characterization, and reactivity. These studies include detailed analysis using techniques like X-ray diffraction, NMR, and mass spectrometry. Understanding the reactivity of these compounds can be crucial for their potential applications in pharmaceuticals and materials science (Murthy et al., 2017).
Wirkmechanismus
Target of action
The compound “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” is a pyridine derivative. Pyridine derivatives are often used in the synthesis of drugs due to their ability to bind to various biological targets. They can interact with a wide range of enzymes and receptors in the body due to their structural similarity to benzene and pyridine, which are common scaffolds in many biological molecules .
Mode of action
The mode of action of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific biological target. Generally, pyridine derivatives can act as ligands, binding to the active site of an enzyme or receptor and modulating its activity .
Biochemical pathways
The specific biochemical pathways affected by “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its biological target. Pyridine derivatives can be involved in a wide range of biochemical pathways due to their versatile binding properties .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific chemical structure. Generally, pyridine derivatives have good bioavailability and can be well absorbed and distributed in the body .
Result of action
The molecular and cellular effects of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” would depend on its specific biological target and mode of action. Generally, pyridine derivatives can modulate the activity of their target enzymes or receptors, leading to changes in cellular function .
Action environment
The action, efficacy, and stability of “4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine” can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. These factors can affect the compound’s ability to bind to its target, its stability, and its rate of metabolism and excretion .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-chloro-5-fluoropyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O2S/c14-12-10-6-7-17(13(10)16-8-11(12)15)20(18,19)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSUVWTPAECZSPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C(=CN=C32)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678432 | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1228665-75-5 | |
| Record name | 4-Chloro-5-fluoro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228665-75-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Benzenesulfonyl)-4-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

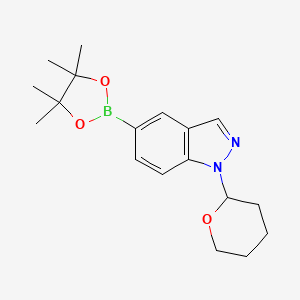
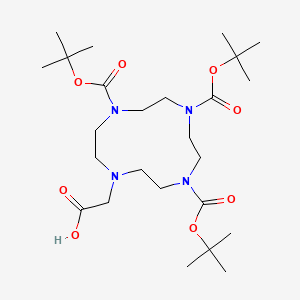

![[2,5-Dimethyl-1-(4-phenoxyphenyl)pyrrol-3-yl]methanamine](/img/structure/B1451967.png)
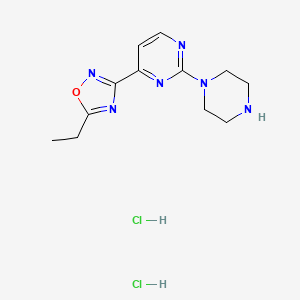
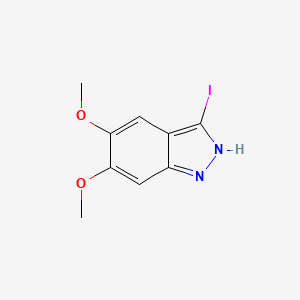
![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)
![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)

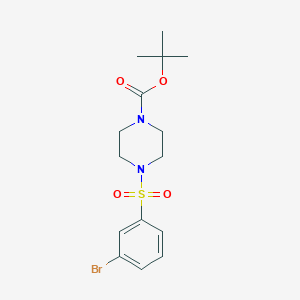
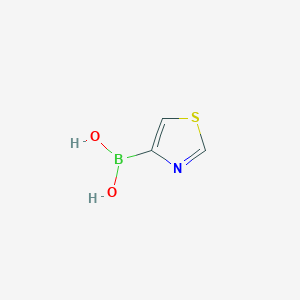
![6-Chloro-3-(2,5-dimethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1451982.png)

![N-(3-(1H-imidazol-1-yl)propyl)-6-bromobenzo[d]thiazol-2-amine](/img/structure/B1451985.png)